N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a pyrazole ring, and a pyridine ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyrazole intermediates, followed by their coupling with the pyridine derivative under specific conditions. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce costs, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
- N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide
Uniqueness
N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide stands out due to its specific arrangement of functional groups and rings, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H17N7O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N7O2/c1-28-11-17-22-18(26-25-17)12-4-2-6-14(8-12)21-19(27)16-9-15(23-24-16)13-5-3-7-20-10-13/h2-10H,11H2,1H3,(H,21,27)(H,23,24)(H,22,25,26) |
InChI Key |
NFSAFWAZYHMTBM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.